2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide
Overview
Description
The compound is a complex organic molecule that likely contains an aminobenzoyl group, a trifluoromethylphenyl group, a hydrazine group, and a carbothioamide group . These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, trifluoromethyl-substituted diamine monomers have been prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Scientific Research Applications
Synthesis of Fluorinated Polyimides
The compound can be used in the synthesis of organosoluble and light-colored fluorinated polyimides . These polyimides have inherent viscosities ranging from 0.74 to 1.14 dL/g and are synthesized from a trifluoromethyl-substituted diamine monomer . The polyimide films have strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa .
Production of High-Strength Fibers
The compound can be used in the production of aromatic high-strength fibers . These fibers have a wide range of applications in various industries, including aerospace, automotive, and electronics.
3. Development of Low Band Gap Conjugated Polymers The compound can be used in the development of new low band gap D–A structured conjugated polymers . These polymers, such as PBDTTBI and PBDTBBT, are based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units with benzo[1,2-b;3,4-b′]dithiophene as a donor unit .
Organic Photovoltaics
The compound can be used in the fabrication of organic photovoltaics . Bulk heterojunction solar cells fabricated with a configuration of ITO/PEDOT:PSS/ PBDTBBT:PC71BM/Al exhibited a best power conversion efficiency of 0.67%, with a short circuit current density of 4.9 mA cm−2, an open-circuit voltage of 0.54 V and a fill factor of 25% .
Synthesis of 4-Chloro-2-(Trifluoromethyl)Phenyl Isocyanate
The compound can potentially be used in the synthesis of 4-chloro-2-(trifluoromethyl)phenyl isocyanate , a chemical that has various applications in the chemical industry.
Development of New Materials
The compound can be used in the development of new materials with unique properties. For example, the incorporation of the benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole unit into PBDTBBT significantly alters the optical and electrochemical properties of the polymer .
properties
IUPAC Name |
1-[(4-aminobenzoyl)amino]-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4OS/c16-15(17,18)11-3-1-2-4-12(11)20-14(24)22-21-13(23)9-5-7-10(19)8-6-9/h1-8H,19H2,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADBHHUTENKQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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